

# Spectroscopic Blueprint of Noratherosperminine: A Technical Guide

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Compound of Interest		
Compound Name:	Noratherosperminine	
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This technical guide provides a comprehensive overview of the spectroscopic characterization of **Noratherosperminine**, an alkaloid isolated from Fissistigma glaucescens. The following sections detail its mass spectrometry and nuclear magnetic resonance (NMR) data, outline the experimental protocols for its characterization, and present a logical workflow for its analysis.

#### **Spectroscopic Data**

The structural elucidation of **Noratherosperminine** has been achieved through a combination of mass spectrometry and one- and two-dimensional NMR spectroscopy. The key quantitative data are summarized in the tables below for ease of reference and comparison.

#### **Mass Spectrometry Data**

High-resolution mass spectrometry provides the elemental composition and exact mass of the molecule.

lon	Calculated m/z	Found m/z	Molecular Formula
[M+H] <sup>+</sup>	296.1645	296.1642	C19H22NO2

#### <sup>1</sup>H-NMR Spectroscopic Data (500 MHz, CDCl₃)



Proton NMR spectroscopy reveals the chemical environment of the hydrogen atoms in the molecule.

Position	δ (ppm)	Multiplicity	J (Hz)
2	7.95	d	9.0
5	7.65	d	8.0
6	7.39	t	8.0
7	7.58	t	8.0
8	8.58	d	8.0
1'	3.20	t	7.5
2'	2.95	t	7.5
OCH₃-3	4.02	S	
OCH₃-4	4.05	S	_

### <sup>13</sup>C-NMR Spectroscopic Data (125 MHz, CDCl₃)

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.



Position	δ (ppm)
1	129.5
1a	127.8
2	157.8
3	110.2
4	149.0
4a	126.5
5	125.8
6	126.8
7	128.5
8	122.5
8a	134.2
1'	39.8
2'	34.5
OCH₃-3	56.1
OCH₃-4	61.8

#### **Experimental Protocols**

The following protocols describe the general methodologies employed for the spectroscopic analysis of **Noratherosperminine**.

#### **Isolation of Noratherosperminine**

**Noratherosperminine** is typically isolated from the plant Fissistigma glaucescens. The general procedure involves:

• Extraction: The air-dried and powdered plant material (e.g., stems, roots) is subjected to extraction with a suitable solvent, such as methanol or a mixture of dichloromethane and



methanol.

- Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate
  the alkaloidal fraction from other constituents.
- Chromatography: The alkaloid-rich fraction is then purified using a combination of chromatographic techniques, including column chromatography over silica gel and preparative thin-layer chromatography (TLC), to yield pure Noratherosperminine.

#### **Mass Spectrometry**

High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

- Sample Preparation: A dilute solution of the purified **Noratherosperminine** is prepared in a suitable solvent, such as methanol or acetonitrile.
- Infusion: The sample solution is infused into the ESI source at a constant flow rate.
- Ionization: A high voltage is applied to the ESI needle, causing the formation of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]+) are released into the gas phase.
- Mass Analysis: The ions are then guided into the mass analyzer, where their mass-to-charge ratio (m/z) is determined with high accuracy.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz).

- Sample Preparation: Approximately 1-5 mg of pure Noratherosperminine is dissolved in a
  deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a 5 mm NMR tube. Tetramethylsilane
  (TMS) is typically used as an internal standard (δ 0.00).
- Data Acquisition:

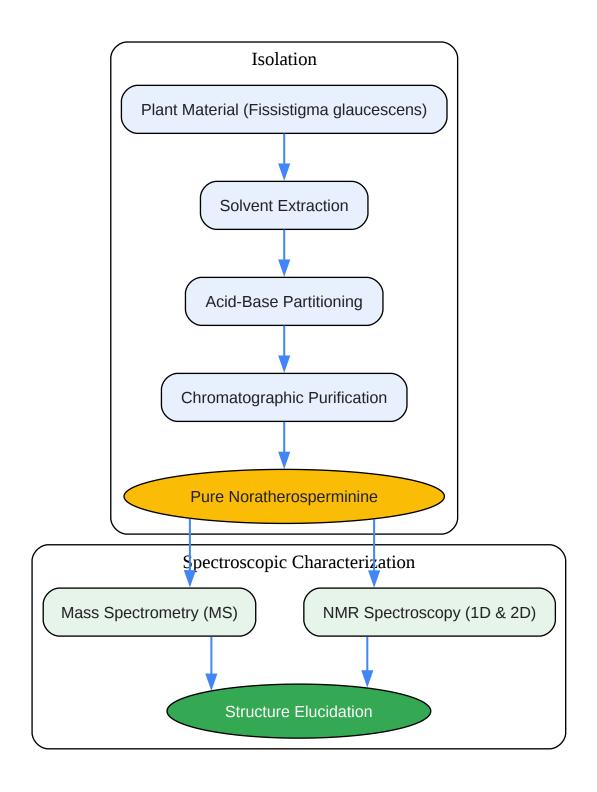


- ¹H-NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.
- <sup>13</sup>C-NMR: Proton-decoupled spectra are acquired to obtain singlets for each unique carbon atom. Key parameters include the spectral width, acquisition time, and a sufficient relaxation delay.
- 2D-NMR: Standard pulse programs for COSY, HSQC, and HMBC experiments are utilized to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous signal assignments.
- Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

### **Workflow and Logical Relationships**

The following diagrams illustrate the logical workflow for the isolation and spectroscopic characterization of **Noratherosperminine**.

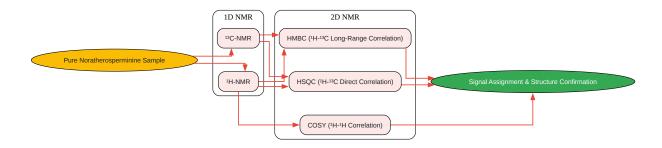




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Caption: Experimental workflow for the isolation and structural elucidation of **Noratherosperminine**.





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Caption: Logical workflow for NMR-based structural analysis of **Noratherosperminine**.

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